molecular formula C17H21NO3 B1609334 Thesinine CAS No. 488-02-8

Thesinine

Cat. No. B1609334
CAS RN: 488-02-8
M. Wt: 287.35 g/mol
InChI Key: FQVNMXZPGWLUFZ-BNVCYRGBSA-N
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Description

Thesinine is a pyrrolizidine alkaloid first isolated from Thesium minkwitzianum, from which it derives its name . It is also found in the flowers and seeds of borage .


Physical And Chemical Properties Analysis

This compound’s physical and chemical properties are not well-documented. As an alkaloid, it is likely to be a crystalline solid at room temperature and soluble in organic solvents .

Scientific Research Applications

Thesinine in Plant Alkaloids

This compound-4'-O-beta-D-glucoside, a glycosylated pyrrolizidine alkaloid, was identified in Borago officinalis (borage). This discovery was significant as it marked the first identification of a glycosylated pyrrolizidine alkaloid in plants. The study highlighted the use of spectroscopic and chemical analysis to elucidate the structure of this compound (Herrmann, Joppe, & Schmaus, 2002).

This compound in Grass Species

A study on the variability of pyrrolizidine alkaloid occurrence in grass species found that this compound conjugates, which are non-toxic forms of pyrrolizidine alkaloids, occurred in Lolium perenne and Festuca arundinacea. This research used LC-MS based metabolomics to demonstrate that PA biosynthesis in grasses is limited to specific Pooideae species, offering insights into the occurrence and diversity of these alkaloids in grasses (Wesseling, Demetrowitsch, Schwarz, & Ober, 2017).

This compound Derivatives in Grasses

E/Z-Thesinine-O-4'-alpha-rhamnoside, identified in perennial ryegrass and tall fescue, represents the first discovery of pyrrolizidine alkaloids in grass species. Through mass spectrometry and NMR spectroscopy, researchers isolated and characterized these novel alkaloids, providing new insights into the chemical diversity of grasses and their potential applications in various fields (Koulman, Seeliger, Edwards, Fraser, Simpson, Johnson, Cao, Rasmussen, & Lane, 2008).

Mechanism of Action

Target of Action

Thesinine, also known as L-theanine, primarily targets neurotransmitters in the brain. It has been found to increase levels of GABA (gamma-aminobutyric acid), serotonin, and dopamine . These neurotransmitters play crucial roles in mood regulation, relaxation, and alertness .

Mode of Action

This compound interacts with its targets by raising inhibitory neurotransmitter levels and blocking the production of excitatory neurotransmitters . This leads to neuroprotection and relaxation . This compound is an analog of glutamate, a neurotransmitter . It competes with glutamate for postsynaptic receptors, inhibiting its binding .

Biochemical Pathways

This compound affects the glutamine (Gln) transporter and suppresses the conversion of Gln to glutamate by glutaminase . This prevents neurons from taking up extracellular Gln . This mechanism contributes to this compound’s neuroprotective properties in stressed cells .

Pharmacokinetics

The serum concentration of orally administered this compound peaks 15 minutes after administration . The bioavailability of this compound is approximately 70% . This compound is rapidly absorbed and eliminated, suggesting that taking this compound as a supplement is safe without affecting its own levels or serum levels of other amino acids .

Result of Action

The result of this compound’s action is the promotion of mental and physical relaxation while also enhancing cognitive function and mood . It helps you relax, get a good night’s sleep, and focus .

Action Environment

The action of this compound can be influenced by environmental factors. For example, it has been found in the flowers and seeds of borage . The presence of this compound in different plant species suggests that its production and action may be influenced by the plant’s growth environment . .

properties

IUPAC Name

[(1R,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c19-15-6-3-13(4-7-15)5-8-17(20)21-12-14-9-11-18-10-1-2-16(14)18/h3-8,14,16,19H,1-2,9-12H2/b8-5+/t14-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVNMXZPGWLUFZ-BNVCYRGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CCN2C1)COC(=O)C=CC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@@H](CCN2C1)COC(=O)/C=C/C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201031604
Record name Thesinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201031604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

488-02-8
Record name [(1R,7aR)-Hexahydro-1H-pyrrolizin-1-yl]methyl (2E)-3-(4-hydroxyphenyl)-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=488-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Thesinine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thesinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201031604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THESININE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQX78QNQ57
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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